molecular formula C22H45NO3 B148199 N,N-Bis(2-hydroxyethyl)stearamide CAS No. 93-82-3

N,N-Bis(2-hydroxyethyl)stearamide

Cat. No.: B148199
CAS No.: 93-82-3
M. Wt: 371.6 g/mol
InChI Key: XGZOMURMPLSSKQ-UHFFFAOYSA-N
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Scientific Research Applications

N,N-Bis(2-hydroxyethyl)stearamide has a wide range of applications in scientific research and industry:

Mechanism of Action

N,N-Bis(2-hydroxyethyl)stearamide acts as a thickener and a wax emulsifier in soaps, creams, and lotions . It facilitates and stabilizes the dispersion of solid compounding materials, enhances processability, decreases friction and abrasion of the polymer surface, and contributes to color stability and polymer degradation .

Safety and Hazards

N,N-Bis(2-hydroxyethyl)stearamide can cause skin and eye irritation . It is advised to avoid dust formation and to wear suitable protective clothing, including gloves and eye/face protection . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, the victim should be moved into fresh air .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)stearamide is typically synthesized through the reaction of stearic acid with diethanolamine. The general procedure involves heating one equivalent of stearic acid with 0.9 equivalents of diethanolamine at approximately 150°C for about four hours under atmospheric pressure. The mixture is then held at 100°C for one hour under reduced pressure (400 mm Hg) to complete the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is then purified and processed into various forms such as powders or beads for different applications .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxyethyl)stearamide primarily undergoes reactions typical of amides and alcohols. These include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines.

    Substitution: Esters or ethers.

Comparison with Similar Compounds

Uniqueness: N,N-Bis(2-hydroxyethyl)stearamide stands out due to its dual hydroxyl groups, which enhance its emulsifying and stabilizing properties. This makes it particularly effective in applications requiring stable emulsions and dispersions .

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h24-25H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZOMURMPLSSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059091
Record name Stearic acid diethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-82-3
Record name Stearic acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)octadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearic acid diethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)stearamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARIC DIETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4H07OJB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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